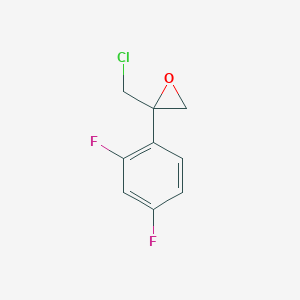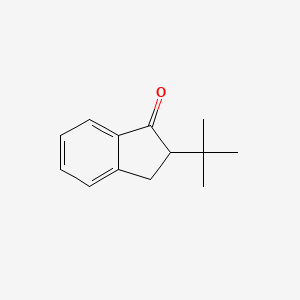
2-tert-butyl-1-indanone
描述
2-tert-butyl-1-indanone is an organic compound with the molecular formula C₁₃H₁₆O It is a derivative of indanone, featuring a tert-butyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of indan with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-tert-butyl-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid, nitrating agents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-tert-butyl-1-indanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various indanone derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-tert-butyl-1-indanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. For instance, its potential antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.
相似化合物的比较
Similar Compounds
- 2-Butyl-2,3-dihydro-1H-inden-1-one
- 2-tert-Butyl-1H-indene
- 2-tert-Butyl-1H-inden-1-one
Uniqueness
2-tert-butyl-1-indanone is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability
属性
CAS 编号 |
38206-36-9 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC 名称 |
2-tert-butyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O/c1-13(2,3)11-8-9-6-4-5-7-10(9)12(11)14/h4-7,11H,8H2,1-3H3 |
InChI 键 |
VASMGYPAFMJRNM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CC2=CC=CC=C2C1=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8735696.png)
![5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONYLCHLORIDE](/img/structure/B8735706.png)
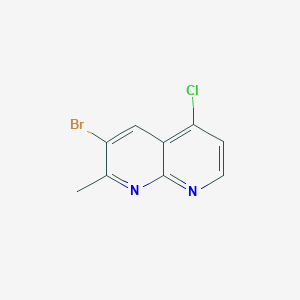
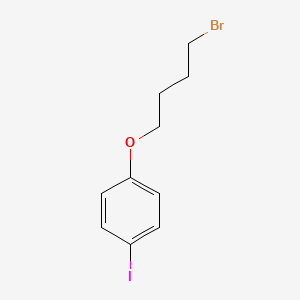

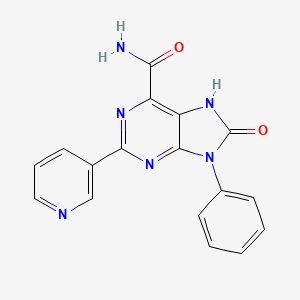

![4-[(5-Ethynyl-2-thienyl)methyl]morpholine](/img/structure/B8735743.png)
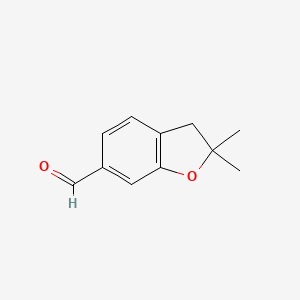
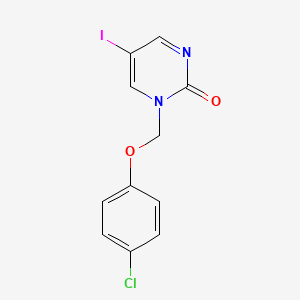
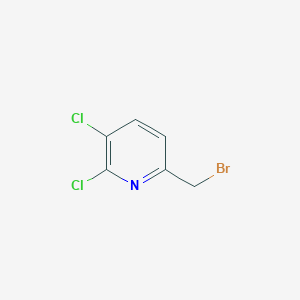
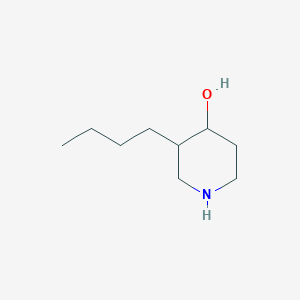
![4'-Butyl[1,1'-biphenyl]-3-amine](/img/structure/B8735788.png)
